3-Amino-4-methylphenyl Substituent Contributes to Structural Diversity in Vanilloid Receptor Ligand Patents
The target compound is explicitly claimed as part of a Markush structure within patent US-9120756-B2, which covers substituted phenylureas and phenylamides as vanilloid receptor (TRPV1) ligands [1]. The presence of the 3-amino-4-methyl substitution pattern on one phenyl ring is a specific structural feature included in the patent's claims, distinguishing it from unsubstituted or differently substituted phenylurea analogs.
| Evidence Dimension | Patent Claim Scope |
|---|---|
| Target Compound Data | Explicitly covered by Markush formula (I) in US-9120756-B2 |
| Comparator Or Baseline | Unsubstituted N,N'-diphenylurea (Not specifically claimed in this context) |
| Quantified Difference | N/A (Qualitative: inclusion vs. exclusion from patent claims) |
| Conditions | Patent claim structure analysis |
Why This Matters
This provides a verifiable, intellectual property-backed rationale for procuring this specific analog over a generic phenylurea for research related to TRPV1 modulation.
- [1] Galderma Research & Development. Substituted phenylureas and phenylamides as vanilloid receptor ligands. U.S. Patent 9,120,756 B2, September 1, 2015. View Source
